molecular formula C14H20O2 B13543245 Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- CAS No. 95499-72-2

Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)-

Cat. No.: B13543245
CAS No.: 95499-72-2
M. Wt: 220.31 g/mol
InChI Key: AZPUUNIFABPZND-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- is a chemical compound with the molecular formula C14H20O2 It is known for its unique structure, which includes a benzene ring attached to an acetic acid moiety with additional methyl and isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- typically involves the alkylation of benzeneacetic acid derivatives. One common method includes the Friedel-Crafts alkylation reaction, where benzeneacetic acid is reacted with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high standards of quality.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Similar structure but lacks the additional methyl and isobutyl groups.

    Ibuprofen: Contains a similar isobutylphenyl group but has a different overall structure and pharmacological profile.

    2-Phenylpropionic acid: Similar backbone but differs in the positioning and type of substituents.

Uniqueness

Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

95499-72-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-methyl-2-[4-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C14H20O2/c1-10(2)9-11-5-7-12(8-6-11)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16)

InChI Key

AZPUUNIFABPZND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(C)C(=O)O

Origin of Product

United States

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